molecular formula C13H19NO2 B1249622 (1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one

(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one

Cat. No.: B1249622
M. Wt: 221.29 g/mol
InChI Key: UPJMEZGEIAXDEQ-IRCOFANPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one is a natural product found in Pinna muricata with data available.

Scientific Research Applications

Synthesis and Crystal Structure

  • A study by Yang, Sun, and Zhu (2011) discussed the synthesis and crystal structure of a similar compound, 6-Trichloromethyl-9-oxa-5-azatricyclo[6.2.1.01,5]undecan-10-one, providing insights into the molecular structure and conformation which could be relevant for understanding similar compounds like (1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one (Yang, Hua et al., 2011).

Chemical Reactions and Synthesis

  • Jha, Naidu, and Abdelkhalik (2013) developed an environmentally benign, transition-metal-free synthesis method for tricyclic compounds similar to this compound. This highlights a potential approach for synthesizing related compounds (Jha, A. et al., 2013).

Molecular Structure Analysis

  • The molecular structure and conformation of related compounds have been studied by Ianelli et al. (1996), providing insights into the conformational properties of these types of molecules, which can be crucial in understanding their reactivity and interaction with other molecules (Ianelli, S. et al., 1996).

Application in Heterocyclic Chemistry

  • Research by Soldatenkov et al. (1996) on the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo compound showcases the complexity and potential applications of these compounds in heterocyclic chemistry (Soldatenkov, A. L. et al., 1996).

Stereoselective Synthesis

  • The stereoselective synthesis of new conduramines and aminocyclitol derivatives by Jotterand and Vogel (1998) indicates the potential for using similar molecular structures in the creation of new organic compounds with specific stereochemical configurations (Jotterand, N. & Vogel, P., 1998).

Biological Activity

  • Kuran et al. (2013) explored the synthesis and biological activity of a series of new heterocyclic compounds containing a succinimide moiety. Although not directly about this compound, this research provides a perspective on the potential biological applications of structurally similar compounds (Kuran, Bożena et al., 2013).

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one

InChI

InChI=1S/C13H19NO2/c1-2-8-7-16-11-6-4-9-3-5-10(14-9)12(11)13(8)15/h7,9-12,14H,2-6H2,1H3/t9-,10+,11+,12+/m0/s1

InChI Key

UPJMEZGEIAXDEQ-IRCOFANPSA-N

Isomeric SMILES

CCC1=CO[C@@H]2CC[C@@H]3CC[C@H]([C@H]2C1=O)N3

Canonical SMILES

CCC1=COC2CCC3CCC(C2C1=O)N3

Synonyms

pinnamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one
Reactant of Route 2
(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one
Reactant of Route 3
(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one
Reactant of Route 4
(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one
Reactant of Route 5
(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one
Reactant of Route 6
(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one

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